Methanesulfonic acid 5-methyl-isoxazol-3-ylmethyl ester

Vue d'ensemble

Description

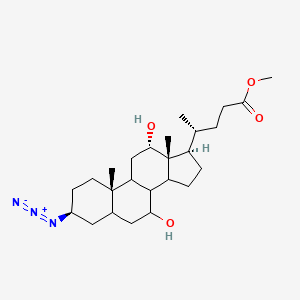

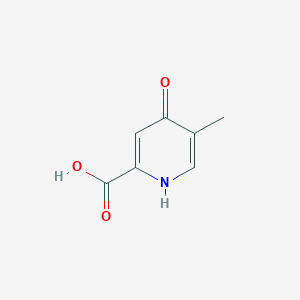

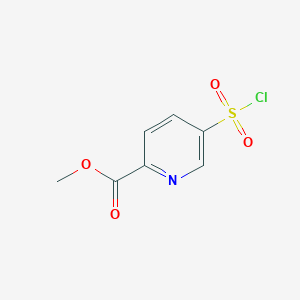

Methanesulfonic acid 5-methyl-isoxazol-3-ylmethyl ester is a chemical compound with the molecular formula C6H9NO4S . It has a molecular weight of 191.21 g/mol . This compound is used for pharmaceutical testing and as a reference standard for accurate results .

Molecular Structure Analysis

The molecular structure of Methanesulfonic acid 5-methyl-isoxazol-3-ylmethyl ester can be represented by the SMILES notation: CC1=CC(=NO1)COS(=O)(=O)C . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

Methanesulfonic acid 5-methyl-isoxazol-3-ylmethyl ester has a molecular weight of 191.21 g/mol . The compound’s molecular formula is C6H9NO4S .Applications De Recherche Scientifique

Genetic Effects of Ethyl Methanesulfonate

Ethyl methanesulfonate (EMS) is a compound related to methanesulfonic acid esters, known for its mutagenic properties across a range of genetic test systems, from viruses to mammals. EMS acts by alkylating cellular nucleophilic sites via a mixed SN1/SN2 reaction mechanism, primarily affecting nitrogen positions in DNA bases but also capable of significant alkylation at oxygen sites. EMS-induced mutations include GC to AT and AT to GC transitions, base-pair insertions or deletions, and more extensive intragenic deletions. In higher organisms, EMS has been shown to cause chromosome breakage, potentially due to the hydrolyzation of DNA bases ethylated by EMS (Sega, 1984).

Methane Conversion and Utilization

Research on methane utilization offers insights into the conversion processes that might involve methanesulfonic acid esters. For example, studies on methane's catalytic methylation of aromatic compounds and direct coal liquefaction for liquid hydrocarbons production have shown the importance of methane in generating more valuable hydrocarbons. These processes, termed "oxidative methylation," involve intermediate methanol formation by methane partial oxidation, followed by further methylation steps. The participation of methane and oxygen in these reactions suggests potential applications for related methanesulfonic acid esters in green chemistry and catalysis (Adebajo, 2007).

Microbial Degradation of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals, which can result in the formation of perfluoroalkyl acids (PFAAs) such as PFOA and PFOS, highlights the environmental pathways and fate of complex esters and sulfonates. This degradation involves various microbial processes that transform precursor compounds through oxidation and other mechanisms, potentially relevant to understanding the environmental behavior of methanesulfonic acid esters (Liu & Mejia Avendaño, 2013).

Enteric Methane Emissions Mitigation

Although not directly related to methanesulfonic acid esters, research on mitigation strategies for reducing enteric methane emissions from dairy cows involves understanding the microbial ecology of methanogenesis. This research area explores nutritional and management practices that manipulate ruminal fermentation to reduce methane production, potentially offering insights into the broader context of methane and related compound management in agricultural and environmental settings (Boadi et al., 2004).

Propriétés

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4S/c1-5-3-6(7-11-5)4-10-12(2,8)9/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIWPWGJSKETBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonic acid 5-methyl-isoxazol-3-ylmethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)

![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)

![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)